Enantiomeric Configuration: (R)-Isomer versus (S)-Isomer in Biological Activity
The (R)-enantiomer (CAS 331846-94-7) is the eutomer in multiple β‑homophenylalanine‑based inhibitor series. In the DPP‑4 inhibitor program, the (R)‑configured P3 β‑homophenylalanine residue was essential for sub‑micromolar potency; epimerization to the (S)‑configuration resulted in complete loss of DPP‑4 inhibition [1]. Similarly, in factor Xa inhibitors, D‑homophenylalanine analogues (R‑configuration) delivered Ki values as low as 0.32 nM, whereas corresponding L‑homophenylalanine derivatives were inactive or >100‑fold weaker, establishing absolute stereochemical requirement [2].
| Evidence Dimension | Enantiomeric potency in enzyme inhibition |
|---|---|
| Target Compound Data | Retains potent inhibitory activity (e.g., Ki 0.32 nM in fXa context for D‑hPhe analogue) [2] |
| Comparator Or Baseline | (S)-enantiomer (CAS 331846-93-6): loss of DPP‑4 inhibition; >100‑fold weaker fXa inhibition |
| Quantified Difference | Potency difference >100‑fold; chirality is a binary on/off switch |
| Conditions | DPP‑4 enzyme assay (Nordhoff 2009); factor Xa amidolytic assay (Stürzebecher 2007) |
Why This Matters
Procurement of the wrong enantiomer (S) yields an inactive building block for DPP‑4, fXa, or related serine protease targets, wasting synthesis resources and generating false-negative SAR.
- [1] Nordhoff, S., et al. (2009). From lead to preclinical candidate: optimization of β‑homophenylalanine based inhibitors of dipeptidyl peptidase IV. Bioorganic & Medicinal Chemistry Letters, 19(16), 4818–4823. https://doi.org/10.1016/j.bmcl.2009.06.036 View Source
- [2] Stürzebecher, A., Dönnecke, D., et al. (2007). Highly Potent and Selective Substrate Analogue Factor Xa Inhibitors Containing D‑Homophenylalanine Analogues as P3 Residue: Part 2. ChemMedChem, 2(7), 1043–1053. https://doi.org/10.1002/cmdc.200700038 View Source
